molecular formula C11H12N2O2 B12897999 Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B12897999
M. Wt: 204.22 g/mol
InChI Key: SPRRFANWMZTQBY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound containing a pyrrole ring fused to a pyridine ring. This compound is part of the pyrrolopyridine family, known for its diverse pharmacological properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the fused ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-c]pyridine compounds can enhance insulin sensitivity. For instance, specific derivatives have been shown to stimulate glucose incorporation into lipids, suggesting a role in managing diabetes. One study demonstrated that compounds with a phenoxy substituent significantly increased insulin sensitivity in mouse adipocytes by up to 37.4% at certain concentrations .

1.2 Neuroprotective Effects

Pyrrolo[3,4-c]pyridine derivatives, including ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate, have been investigated for their neuroprotective properties. These compounds may provide therapeutic benefits for neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .

Material Science

2.1 Biodegradable Polymers

The compound can be utilized in the synthesis of biodegradable polymers. Its structure allows for the development of materials that can degrade in biological environments, making them suitable for applications in drug delivery systems and tissue engineering .

2.2 Cosmetic Formulations

This compound has potential applications in cosmetic formulations due to its stability and biocompatibility. Its inclusion in skincare products could enhance the efficacy of active ingredients while ensuring safety for topical use .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high purity levels (over 97%) . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antidiabetic Activity

In a controlled laboratory setting, derivatives of this compound were tested on diabetic mouse models. The results indicated a significant reduction in blood glucose levels when administered over a period of four weeks, highlighting the compound's potential as an antidiabetic agent.

Case Study 2: Biodegradable Materials Development

Research conducted on the incorporation of this compound into biodegradable polymer matrices demonstrated enhanced mechanical properties and degradation rates suitable for medical applications such as sutures and implants. The study found that these materials maintain structural integrity while gradually degrading in physiological conditions.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate (CAS Number: 51110-69-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
IUPAC NameEthyl 2-methylpyrrolo[3,4-c]pyridine-6-carboxylate
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-4-8-6-13(2)7-9(8)5-12-10/h4-7H,3H2,1-2H3
Canonical SMILESCCOC(=O)C1=CC2=CN(C=C2C=N1)C

Biological Activities

The compound exhibits several biological activities that are of significant interest in pharmacological research:

Antimicrobial Activity

Research has shown that derivatives of pyrrolopyridine compounds, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study indicated that certain pyrrole derivatives exhibit cytotoxic effects against melanoma cells and other cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro assays demonstrated a dose-dependent inhibitory effect on inflammatory markers such as COX-2 and IL-1β, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Study : A comparative study assessed the antimicrobial efficacy of various pyrrole derivatives against E. coli and S. aureus. The results indicated that certain derivatives had lower MIC values than standard antibiotics like ciprofloxacin, highlighting their potential as new antimicrobial agents .
    Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    This compound6.2512.5
    Ciprofloxacin0.250.25
  • Cancer Cell Line Study : An investigation into the cytotoxic effects on melanoma B16F10 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer therapeutic .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylpyrrolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-4-8-6-13(2)7-9(8)5-12-10/h4-7H,3H2,1-2H3

InChI Key

SPRRFANWMZTQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CN(C=C2C=N1)C

Origin of Product

United States

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